molecular formula C10H12BNO3 B1274398 4-Allylaminocarbonylphenylboronic acid CAS No. 850568-20-6

4-Allylaminocarbonylphenylboronic acid

Cat. No. B1274398
CAS RN: 850568-20-6
M. Wt: 205.02 g/mol
InChI Key: WZVRLQMDCATRNQ-UHFFFAOYSA-N
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Description

4-Allylaminocarbonylphenylboronic acid (4-APBA) is an organic compound of boron and nitrogen and is widely used in the synthesis of organic molecules. It has been extensively studied for its use in the synthesis of various organic molecules, as well as its application in the fields of medicinal chemistry, biochemistry, and materials science. In particular, it has been used in the development of new therapeutic agents, diagnostic agents, and materials for a variety of applications. 4-APBA has been shown to have several unique properties that make it a valuable tool for the synthesis of organic molecules and materials.

Scientific Research Applications

Carbohydrate Recognition and Sensing

4-Allylaminocarbonylphenylboronic acid and similar phenylboronic acid derivatives are instrumental in carbohydrate recognition. They demonstrate an exceptional ability to complex with glycopyranosides, especially under physiologically relevant conditions. This characteristic is critical because many cell-surface glycoconjugates present free 4,6-diols, which these boronic acids can bind to. Such properties enable these compounds to be used in designing oligomeric receptors and sensors to exploit multivalency effects, expanding their potential in selectively recognizing cell-surface glycoconjugates (Dowlut & Hall, 2006).

Analytical Chemistry and Mass Spectrometry

In analytical chemistry, phenylboronic acid-functionalized materials, like graphene oxide modified with 4-vinylphenylboronic acid, have been employed for the selective enrichment and analysis of small-molecule compounds with vicinal diols. This approach is particularly significant in life science research, as it provides an alternative solution for small-molecule analysis and demonstrates the versatility of graphene-based matrices (Zhang, Zheng, & Ni, 2015).

Biomedical Imaging and Therapy

Phenylboronic acid derivatives have also found application in biomedical imaging and therapy. Phenylboronic acid-functionalized pyrene derivatives, for instance, are used for in situ two-photon imaging of cell surface sialic acids, with significant implications in cancer diagnostics and therapeutics. Additionally, these compounds demonstrate potential in photodynamic therapy, offering new prospects for image-guided therapy (Li & Liu, 2021).

Nanotechnology and Drug Delivery

In nanotechnology and drug delivery, phenylboronic-acid-modified nanoparticles are gaining attention due to their potential antiviral properties and reduced cellular toxicity. This innovative approach paves the way for new therapeutic strategies, particularly in blocking viral entry of viruses like Hepatitis C (Khanal et al., 2013). Moreover, glucose-responsive materials incorporating phenylboronic acid are being explored for insulin delivery, highlighting the compound's versatility in creating responsive drug delivery systems (Ma & Shi, 2014).

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It has acute oral toxicity and can cause skin corrosion/irritation and serious eye damage/eye irritation . It also has specific target organ toxicity (single exposure) with the target organs being the respiratory system .

Biochemical Analysis

Biochemical Properties

4-Allylaminocarbonylphenylboronic acid plays a significant role in biochemical reactions, particularly in the field of proteomics. It interacts with various enzymes, proteins, and other biomolecules. One of the key interactions is with serine proteases, where it acts as an inhibitor by forming a reversible covalent bond with the active site serine residue . This interaction is crucial for studying enzyme mechanisms and developing enzyme inhibitors.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to inhibit the activity of certain kinases, leading to altered phosphorylation states of key signaling proteins . This modulation can affect processes such as cell proliferation, apoptosis, and differentiation.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It forms reversible covalent bonds with the active sites of enzymes, leading to enzyme inhibition. This compound can also interact with transcription factors, altering gene expression patterns . These interactions are essential for understanding the compound’s role in cellular processes and its potential therapeutic applications.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is relatively stable at room temperature but can degrade under certain conditions, such as exposure to light or extreme pH . Long-term studies have shown that it can have lasting effects on cellular function, including sustained inhibition of enzyme activity and prolonged changes in gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it can effectively inhibit target enzymes without causing significant toxicity . At high doses, it may exhibit toxic effects, including hepatotoxicity and nephrotoxicity . These findings highlight the importance of dose optimization in therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450s, which are responsible for its metabolism . The compound can affect metabolic flux and alter metabolite levels, impacting overall cellular metabolism . Understanding these pathways is crucial for predicting the compound’s behavior in biological systems.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins . It can accumulate in certain cellular compartments, influencing its localization and activity . These transport mechanisms are vital for determining the compound’s efficacy and potential side effects.

Subcellular Localization

The subcellular localization of this compound is primarily in the cytoplasm and nucleus . It can be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization is essential for its activity and function, as it allows the compound to interact with its target biomolecules effectively.

properties

IUPAC Name

[4-(prop-2-enylcarbamoyl)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BNO3/c1-2-7-12-10(13)8-3-5-9(6-4-8)11(14)15/h2-6,14-15H,1,7H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZVRLQMDCATRNQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)C(=O)NCC=C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20397580
Record name 4-Allylaminocarbonylphenylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20397580
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

850568-20-6
Record name 4-Allylaminocarbonylphenylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20397580
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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